molecular formula C6H6FNO3S B8414438 (3-fluorophenyl) sulfamate

(3-fluorophenyl) sulfamate

Cat. No.: B8414438
M. Wt: 191.18 g/mol
InChI Key: SRBMBVZWSPZSSX-UHFFFAOYSA-N
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Description

(3-Fluorophenyl) sulfamate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents . This compound belongs to the sulfamate ester family, characterized by the sulfamate functional group (-OSO2NH2). Research into sulfamate derivatives has revealed their potential as key structural motifs in drug discovery. Scientific literature indicates that sulfamate-based compounds are being actively investigated as dual aromatase-steroid sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . In this context, the sulfamate group is essential for inhibiting the activity of steroid sulfatase, an enzyme involved in the production of biologically active estrogens . The presence of the 3-fluorophenyl moiety can influence the molecule's electronic properties, lipophilicity, and its interaction with biological targets, which are critical parameters in optimizing drug efficacy and selectivity . As a research chemical, this compound can serve as a valuable building block, intermediate, or reference standard in synthetic chemistry programs aimed at developing new enzyme inhibitors . It is also a candidate for use in surfactant and materials science research, given that related fluorinated sulfamates have been studied for their unique surface-active properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

(3-fluorophenyl) sulfamate

InChI

InChI=1S/C6H6FNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10)

InChI Key

SRBMBVZWSPZSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 3-fluorophenyl ester typically involves the reaction of sulfamic acid with 3-fluorophenol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of sulfamic acid 3-fluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (3-fluorophenyl) sulfamate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into amines or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines or other reduced compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(3-fluorophenyl) sulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sulfamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid and 3-fluorophenol, which can then interact with various enzymes and proteins. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Substituent Functional Group Key Properties
This compound -F (meta) Sulfamate Irreversible inhibition potential
(3-Methylphenyl) methanesulfonate -CH$_3$ (meta) Sulfonate Reversible binding, lower bioactivity

Spectroscopic Properties

NMR and IR data are critical for distinguishing sulfamate derivatives. For This compound , $^{13}\text{C}$ NMR chemical shifts near 58.8 ppm are characteristic of the nitrogen-bound methyl group in sulfamates, as opposed to imidosulfate isomers where such shifts are absent . IR spectra typically show strong S=O stretching vibrations (~1350–1200 cm$^{-1}$) and N-H bending (~1600 cm$^{-1}$), which differ from sulfonates due to the NH$_2$ group .

Table 2: Spectroscopic Signatures

Technique This compound Sulfonate Analogues
$^{13}\text{C}$ NMR 58.8 ppm (N-CH$_3$) Absent in sulfonates
IR S=O (~1300 cm$^{-1}$) S=O (~1200–1150 cm$^{-1}$)

Solubility and Ion Interactions

Molecular dynamics simulations () reveal that sulfamate groups interact with Ca$^{2+}$ via solvent-shared ion pairs, contrasting with carboxylates that prefer monodentate binding. The fluorine substituent in this compound may enhance solubility in polar solvents compared to non-fluorinated analogues. Nickel sulfamate tetrahydrate () exemplifies the hydration-dependent stability of sulfamates, suggesting similar hydration effects could influence the solubility of this compound.

Physical Properties and Hydration Forms

Nickel sulfamate exists as a tetrahydrate (Ni(SO$3$NH$2$)$2$·4H$2$O), while ammonium sulfamate (CAS 7773-06-0) is anhydrous (). Hydration state impacts thermal stability and solubility; This compound likely forms stable hydrates, though experimental data are needed.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3-fluorophenyl) sulfamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfamation of 3-fluorophenol using sulfamoyl chloride or sulfur trioxide derivatives. Optimization steps include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
  • Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temp.0–5°CReduces hydrolysis
Molar Ratio1:1.2 (phenol:ClSO₂NH₂)Maximizes conversion

Q. How can this compound be quantified in biological matrices?

  • Methodological Answer :

  • Chromatography : HPLC-UV (C18 column, mobile phase: 60% acetonitrile/40% 10 mM ammonium acetate, λ = 254 nm) detects down to 0.1 µg/mL .
  • Capillary Electrophoresis (CE) : Effective for distinguishing sulfamate derivatives from carbamate toxins (pH 8.5 buffer, 25 kV) .
    • Validation : Spike-and-recovery experiments in serum show 85–95% accuracy .

Q. What is the biochemical role of sulfamate-containing compounds in microbial systems?

  • Methodological Answer : In Komagataella pastoris, sulfamate assimilation requires ATP sulfurylase (MET3 gene product) to convert sulfamate to sulfate intermediates. Experimental validation involves:

  • Gene Knockout : MET3 deletion abolishes growth on sulfamate, confirming pathway dependency .
  • Isotope Tracing : ³⁵S-labeled sulfamate incorporation into cysteine confirms sulfur source utilization .

Advanced Research Questions

Q. How does this compound inhibit sulfatase enzymes, and what structural analogs enhance potency?

  • Methodological Answer : The sulfamate group acts as a transition-state analog, binding to the active-site hydroxyl group. Structure-activity studies involve:

  • Biphenyl Analogs : Introducing hydrophobic substituents (e.g., trifluoromethyl) improves IC₅₀ by 10-fold (Table 1) .
  • Enzyme Kinetics : Michaelis-Menten assays with recombinant human sulfatase (pH 7.4, 37°C) quantify inhibition .
    • Data Table :
CompoundIC₅₀ (nM)Selectivity (vs. Arylsulfatase B)
This compound1201:15
Biphenyl sulfamate151:50

Q. How can contradictory data on sulfamate toxicity be resolved across studies?

  • Methodological Answer :

  • Evidence Synthesis : Systematically evaluate study designs (e.g., dose ranges, exposure durations). For example, EPA’s integration of rodent vs. human data highlights species-specific metabolic differences .
  • Controlled Replication : Standardize assays (e.g., Ames test for mutagenicity) across labs to isolate variables like impurity interference .

Q. What metabolic pathways convert this compound into bioactive or toxic intermediates?

  • Methodological Answer :

  • LC-MS/MS Profiling : Identifies metabolites like 3-fluorophenyl sulfamic acid in liver microsomes .
  • Enzyme Knockdown : siRNA silencing of hepatic CYP3A4 reduces sulfamate-to-sulfonic acid conversion by 70% .

Q. How do computational models predict the environmental persistence of fluorinated sulfamates?

  • Methodological Answer :

  • QSAR Modeling : Use logP and Hammett constants to estimate hydrolysis half-lives (e.g., t₁/₂ = 48 hrs at pH 7) .
  • Biotic Degradation Assays : Soil microcosms with ¹⁹F-NMR track defluorination rates .

Guidelines for Handling Contradictions in Sulfamate Research

  • Systematic Reviews : Follow EPA evidence integration frameworks to weight study quality (e.g., in vivo > in vitro) .
  • Meta-Analysis : Apply random-effects models to account for heterogeneity in toxicity datasets .

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